molecular formula C22H27N3O2 B6047040 N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B6047040
M. Wt: 365.5 g/mol
InChI Key: QXLBAMOGLGYHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, ABT-702. The purpose of

Mechanism of Action

ABT-702 works by inhibiting the enzyme adenosine kinase. Adenosine kinase is an enzyme that is responsible for breaking down adenosine, a neurotransmitter that plays an important role in the central nervous system. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the brain, which can have a number of effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABT-702 depend on the specific application and dosage used. In studies on its potential use in the treatment of cocaine addiction, ABT-702 has been shown to reduce cocaine self-administration in rats. In studies on its potential use in the treatment of cancer, ABT-702 has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ABT-702 in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using ABT-702 is that it can be difficult to administer in vivo, as it has poor solubility in water.

Future Directions

There are several future directions for research on ABT-702. One area of research is in the development of more effective methods for administering ABT-702 in vivo. Another area of research is in the identification of new applications for ABT-702, such as in the treatment of other types of addiction or autoimmune diseases. Finally, research could be conducted to better understand the long-term effects of ABT-702 on the brain and body.

Synthesis Methods

The synthesis of ABT-702 involves several steps. The first step is the reaction of 2-methylpropene with 4-bromoanisole to form 4-(2-methylpropen-1-yl)anisole. This compound is then reacted with 4-aminobenzamide to form N-(2-methyl-2-propen-1-yl)-4-(methoxyphenyl)benzamide. The final step involves the reaction of this compound with 1-(2-pyridinylmethyl)piperidine to form ABT-702.

Scientific Research Applications

ABT-702 has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where ABT-702 has been shown to have potential as a treatment for cocaine addiction. ABT-702 has also been studied for its potential applications in the treatment of cancer and autoimmune diseases.

properties

IUPAC Name

N-(2-methylprop-2-enyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17(2)15-24-22(26)18-6-8-20(9-7-18)27-21-10-13-25(14-11-21)16-19-5-3-4-12-23-19/h3-9,12,21H,1,10-11,13-16H2,2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLBAMOGLGYHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

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